

Unveiling VEGFR-2-IN-37: A Technical Primer on its Discovery and Synthesis

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Compound of Interest

Compound Name: VEGFR-2-IN-37

Cat. No.: B10806378

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In the ongoing quest for novel therapeutics targeting angiogenesis, the discovery and synthesis of potent and selective kinase inhibitors remain a cornerstone of oncological research. This technical guide delves into the core aspects of **VEGFR-2-IN-37**, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of its synthesis, mechanism of action, and biological evaluation.

Core Data Summary

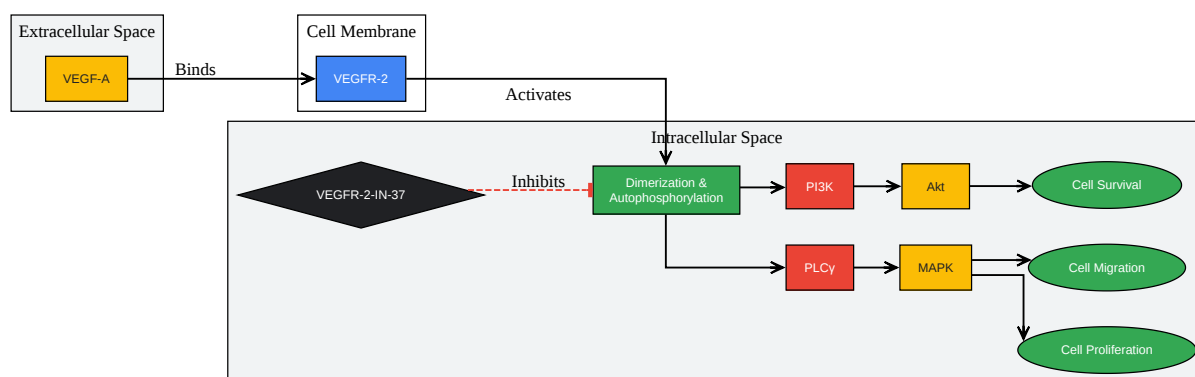
The biological activity of **VEGFR-2-IN-37** and its related compounds, as detailed in the foundational study by Perspicace et al., is summarized below. These data highlight the structure-activity relationship and the inhibitory potency of this chemical series.

Compound ID (in source)	Structure	VEGFR-2 IC50 (μM)	HUVEC Proliferation IC50 (μM)
VEGFR-2-IN-37 (12)	Thieno[3,2-d]pyrimidinone derivative	56.9 (inhibition % at 200 μM)	>100
2f (a related lead compound)	Thieno[3,2-d]pyrimidinone derivative	~1-10 (estimated from graphical data)	~1-10 (estimated from graphical data)

Note: The specific IC50 value for **VEGFR-2-IN-37** (compound 12) was not explicitly provided in the primary literature; instead, its percentage of inhibition at a high concentration was reported. Compound 2f is presented as a more potent lead compound from the same study for comparative purposes.

The VEGFR-2 Signaling Cascade and Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events. **VEGFR-2-IN-37**, as a Type II inhibitor, targets the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of pro-angiogenic pathways.



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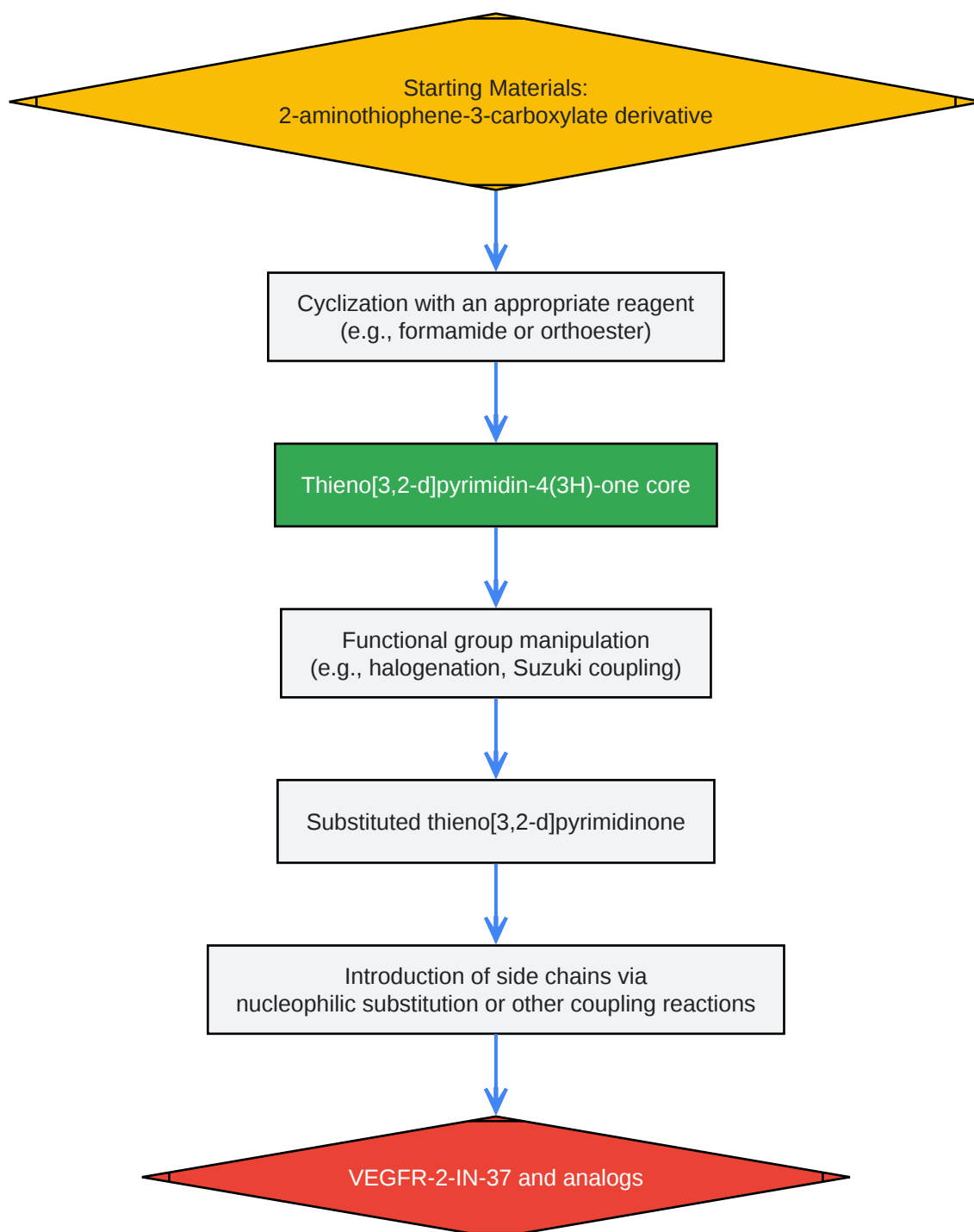
VEGFR-2 signaling pathway and point of inhibition.

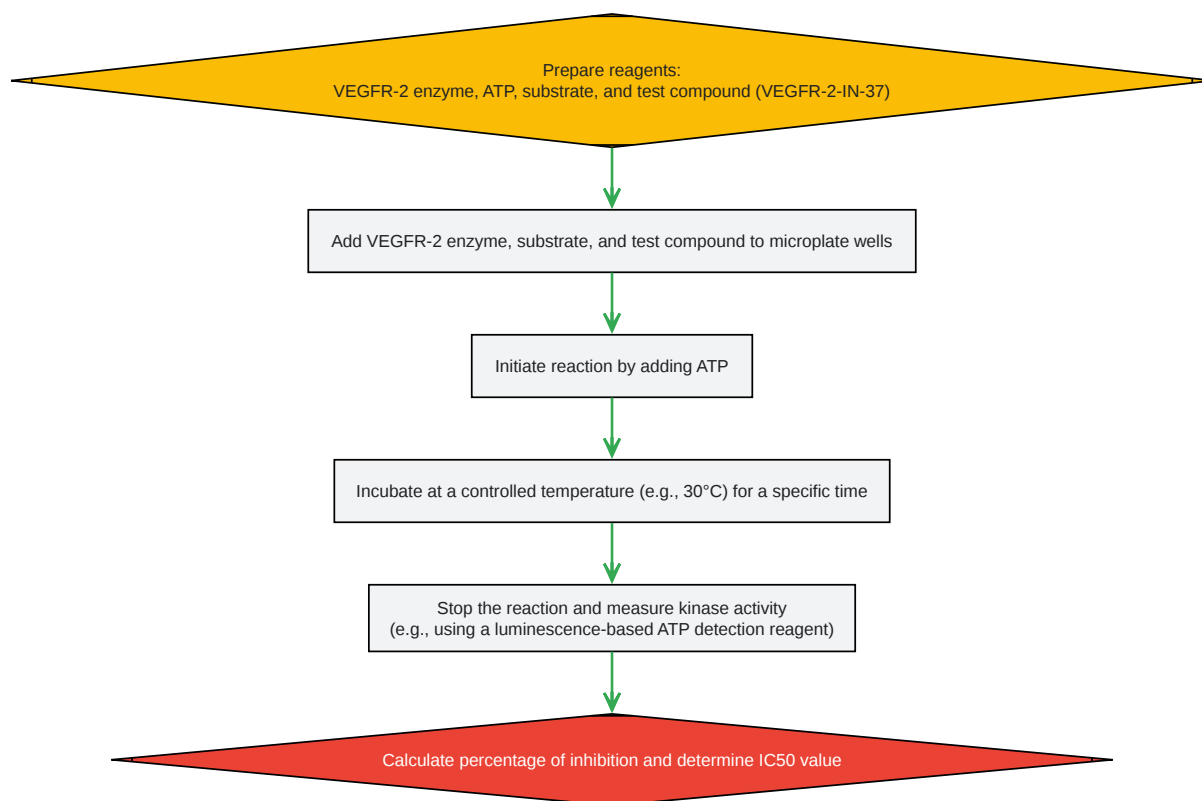
Experimental Protocols

The synthesis and biological evaluation of **VEGFR-2-IN-37** involve a multi-step chemical synthesis followed by in vitro assays to determine its efficacy.

General Synthesis of the Thieno[3,2-d]pyrimidinone Core

The synthesis of the thieno[3,2-d]pyrimidinone scaffold, the core structure of **VEGFR-2-IN-37**, is a key process. The general workflow for this synthesis is outlined below.





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